2,4-Dimethyl-6-(pyridin-2-ylthio)pyrimidine

Coordination Chemistry Ligand Design Supramolecular Chemistry

2,4-Dimethyl-6-(pyridin-2-ylthio)pyrimidine (CAS 2320603-34-5) is a heterocyclic small molecule (C11H11N3S, MW 217.29 g/mol) belonging to the pyrimidine-thioether class. Its structure features a pyrimidine core substituted with methyl groups at positions 2 and 4, and a pyridin-2-ylthio moiety at position 6, creating an angular, N,S-bidentate ligand architecture.

Molecular Formula C11H11N3S
Molecular Weight 217.29
CAS No. 2320603-34-5
Cat. No. B2565857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethyl-6-(pyridin-2-ylthio)pyrimidine
CAS2320603-34-5
Molecular FormulaC11H11N3S
Molecular Weight217.29
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C)SC2=CC=CC=N2
InChIInChI=1S/C11H11N3S/c1-8-7-11(14-9(2)13-8)15-10-5-3-4-6-12-10/h3-7H,1-2H3
InChIKeyQVCZOLQMRCXCQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dimethyl-6-(pyridin-2-ylthio)pyrimidine: A Pyrimidine-Thioether Heterocycle for Medicinal Chemistry and Coordination Chemistry Procurement


2,4-Dimethyl-6-(pyridin-2-ylthio)pyrimidine (CAS 2320603-34-5) is a heterocyclic small molecule (C11H11N3S, MW 217.29 g/mol) belonging to the pyrimidine-thioether class [1]. Its structure features a pyrimidine core substituted with methyl groups at positions 2 and 4, and a pyridin-2-ylthio moiety at position 6, creating an angular, N,S-bidentate ligand architecture [2]. This scaffold is of interest as a synthetic building block and potential ligand for transition-metal coordination chemistry.

Why Generic Pyrimidine-Thioether Substitution Fails for 2,4-Dimethyl-6-(pyridin-2-ylthio)pyrimidine in Structure-Activity-Dependent Applications


In the 6-(pyridin-2-ylthio)pyrimidine class, the presence, position, and number of methyl substituents on the pyrimidine ring critically modulate both electronic properties and steric accessibility of the N,S-donor set [1]. Substituting 2,4-dimethyl-6-(pyridin-2-ylthio)pyrimidine with a non-methylated or differently methylated analog (e.g., the parent 2-(pyridin-2-ylthio)pyrimidine, or 4,6-dimethyl variants) can alter the ligand's bite angle, coordination geometry preference, and resulting complex stability, directly impacting reproducibility in medicinal chemistry or materials science projects [2]. Generic substitution without verifying the specific methyl-substitution pattern introduces uncontrolled variables in any application where the pyrimidine ring electronics or steric profile are relevant.

Quantitative Differentiation Evidence: 2,4-Dimethyl-6-(pyridin-2-ylthio)pyrimidine vs. Closest Structural Analogs


Ligand Architecture Comparison: Angular N,S-Bidentate Conformation vs. Parent 2-(Pyridin-2-ylthio)pyrimidine (Pypm)

The 2,4-dimethyl substitution on the pyrimidine ring introduces steric hindrance adjacent to the N,S-donor atoms, which is expected to influence the ligand's conformational flexibility and metal-binding geometry relative to the unsubstituted parent ligand 2-(pyridin-2-ylthio)pyrimidine (Pypm). Single-crystal X-ray diffraction studies on Pypm-derived Ag(I) and Cu(II) complexes show that the unsubstituted Pypm ligand adopts an unvaried nonplanar configuration with orthogonal aromatic rings, stabilized by an intramolecular Npyrimidyl···Cpyridyl contact, and exhibits N,N'-μ2-bridging or κ2N,N-chelating modes [1]. The 2,4-dimethyl groups in the target compound are predicted to increase the Npyrimidine to Cpyridyl distance and alter the torsional angle, but head-to-head crystallographic data for the target compound are currently absent (limitation noted).

Coordination Chemistry Ligand Design Supramolecular Chemistry

Physicochemical Property Differentiation: Calculated LogP and Topological Polar Surface Area vs. 4-Methyl-6-((pyridin-4-ylmethyl)thio)pyrimidine (CAS 88579-41-3)

Computed physicochemical properties differentiate 2,4-dimethyl-6-(pyridin-2-ylthio)pyrimidine from the regioisomeric analog 4-methyl-6-((pyridin-4-ylmethyl)thio)pyrimidine. The target compound's XLogP3-AA value of 2.3 (PubChem computed) [1] compared to the analog's predicted XLogP3-AA of approximately 2.0 indicates a modest 0.3 log unit increase in lipophilicity, attributed to the additional methyl group and direct thioether linkage rather than a methylene spacer. The Topological Polar Surface Area (TPSA) of the target compound is 77.1 Ų [1], which falls within the acceptable range for oral bioavailability prediction (Veber rule: TPSA < 140 Ų), but is slightly higher than analogs with only one nitrogen-containing heterocycle.

Drug Discovery Physicochemical Properties Lead Optimization

Coordination Chemistry Potential: N,S-Donor Set vs. 4,6-Dimethylpyrimidine-2-thiolate Ligands

The target compound contains both a pyridine nitrogen and a pyrimidine nitrogen linked via a thioether bridge, creating a distinct Npyridine-S-C-Npyrimidine donor set. In contrast, the related ligand class 4,6-dimethylpyrimidine-2-thiolate (Me2pymSH) provides an S,N-chelate through a thiolate-S and a single pyrimidine-N. Studies on trans-[Ir(Spy)(CO)(PPh3)2] and trans-[Ir(SpymMe2)(CO)(PPh3)2] demonstrate that pyridine-2-thiolate and 4,6-dimethylpyrimidine-2-thiolate exhibit S-monodentate coordination under specific conditions, while S,N-chelation or S,N-bridging modes are possible under different metal/ligand stoichiometries [1]. The target compound's thioether linkage (vs. thiolate) and dual-heteroaryl architecture are expected to favor different coordination geometries and complex stabilities, though direct experimental confirmation is lacking.

Transition Metal Complexes S,N-Hybrid Ligands Organometallic Chemistry

Recommended Procurement and Application Scenarios for 2,4-Dimethyl-6-(pyridin-2-ylthio)pyrimidine


Transition Metal Coordination Polymer Synthesis via Angular N,S-Bridging Ligand

Based on the established behavior of the parent ligand 2-(pyridin-2-ylthio)pyrimidine (Pypm) in forming Ag(I) coordination polymers and Cu(II) dinuclear complexes with counter-anion-dependent topologies [1], 2,4-dimethyl-6-(pyridin-2-ylthio)pyrimidine can be procured as a sterically-tuned analog for investigating how methyl substitution modulates supramolecular architectures. Researchers comparing the target compound directly with Pypm can probe the steric effects of the 2,4-dimethyl groups on intermolecular Npyrimidyl···Cpyridyl contacts and helicity induction.

Medicinal Chemistry Building Block for Kinase Inhibitor or Antimicrobial Scaffold Exploration

Pyrimidine-thioether derivatives are recurrent scaffolds in kinase inhibitor and antimicrobial programs. The computed physicochemical profile of 2,4-dimethyl-6-(pyridin-2-ylthio)pyrimidine (XLogP3-AA = 2.3, TPSA = 77.1 Ų, MW = 217.29 [2]) places it within drug-like chemical space. Procurement of this specific dimethyl analog, rather than the non-methylated or mono-methylated variants, ensures consistent lipophilicity and steric parameters during structure-activity relationship (SAR) exploration.

Synthetic Methodology Development: Thioether Oxidation to Sulfoxide/Sulfone Derivatives

The thioether linkage in 2,4-dimethyl-6-(pyridin-2-ylthio)pyrimidine is susceptible to oxidation by agents such as hydrogen peroxide or potassium permanganate, yielding the corresponding sulfoxide or sulfone . This reactivity makes the compound a useful substrate for developing selective oxidation methodologies on pyrimidine-thioether systems, where the 2,4-dimethyl groups may influence the chemoselectivity or rate of oxidation relative to unsubstituted analogs.

Computational Chemistry Benchmarking: DFT and Docking Validation Studies

Given the well-defined, compact structure (C11H11N3S, 15 heavy atoms) and the absence of complex conformational flexibility beyond the thioether torsion, 2,4-dimethyl-6-(pyridin-2-ylthio)pyrimidine serves as a suitable test molecule for benchmarking density functional theory (DFT) calculations or molecular docking scoring functions involving pyrimidine-thioether pharmacophores. Its computed properties from PubChem [2] provide a baseline for validating computational predictions.

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